4,6-Dichloro-5-(methylthio)pyrimidine
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Overview
Description
4,6-Dichloro-5-(methylthio)pyrimidine: is a heterocyclic compound with the molecular formula C5H4Cl2N2S It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylthio group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(methylthio)pyrimidine typically involves the chlorination of 5-methylthiopyrimidine. One common method includes the reaction of 5-methylthiopyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form 4,6-dichloro-5-methylpyrimidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: The primary product is 4,6-dichloro-5-methylpyrimidine.
Scientific Research Applications
4,6-Dichloro-5-(methylthio)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde
Uniqueness
4,6-Dichloro-5-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H4Cl2N2S |
---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
4,6-dichloro-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 |
InChI Key |
FFFXDQZDRWZIQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=CN=C1Cl)Cl |
Origin of Product |
United States |
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